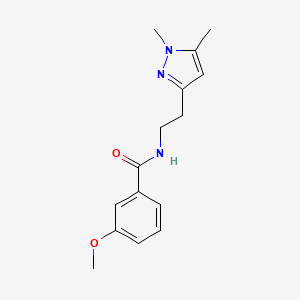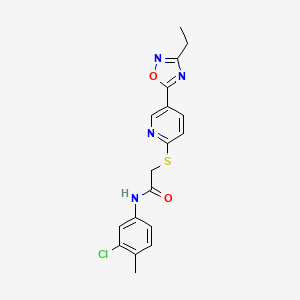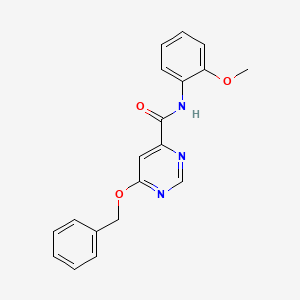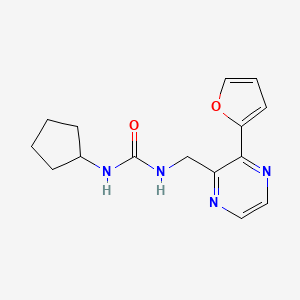
1,1-Dichloro-2-(2,2-dichloro-1-methylcyclopropyl)-2-methylcyclopropane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-Dichloro-2-(2,2-dichloro-1-methylcyclopropyl)-2-methylcyclopropane is a chemical compound known for its unique structure and properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dichloro-2-(2,2-dichloro-1-methylcyclopropyl)-2-methylcyclopropane typically involves the reaction of isopropenylbenzene with trichloromethane in the presence of a bromine catalyst and oxirane at elevated temperatures (around 160°C) . This reaction leads to the formation of the desired compound through a series of chlorination and cyclopropanation steps.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques helps in achieving efficient production.
化学反应分析
Types of Reactions
1,1-Dichloro-2-(2,2-dichloro-1-methylcyclopropyl)-2-methylcyclopropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding chlorinated carboxylic acids.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other nucleophiles under basic conditions.
Major Products Formed
Oxidation: Chlorinated carboxylic acids.
Reduction: Less chlorinated cyclopropyl derivatives.
Substitution: Various substituted cyclopropyl compounds depending on the nucleophile used.
科学研究应用
1,1-Dichloro-2-(2,2-dichloro-1-methylcyclopropyl)-2-methylcyclopropane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular pathways.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 1,1-Dichloro-2-(2,2-dichloro-1-methylcyclopropyl)-2-methylcyclopropane involves its interaction with molecular targets such as enzymes and receptors. The compound’s chlorine atoms and cyclopropyl groups play a crucial role in its binding affinity and reactivity. The pathways involved include:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It can modulate receptor activity by interacting with receptor binding sites.
相似化合物的比较
Similar Compounds
2,2-Dichloro-1-methylcyclopropylbenzene: Shares a similar cyclopropyl structure but differs in the presence of a benzene ring.
1,1-Dichloro-2-methyl-2-phenylcyclopropane: Similar in having dichloro and cyclopropyl groups but includes a phenyl group.
属性
IUPAC Name |
1,1-dichloro-2-(2,2-dichloro-1-methylcyclopropyl)-2-methylcyclopropane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10Cl4/c1-5(3-7(5,9)10)6(2)4-8(6,11)12/h3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCBKMXZCZYBXDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1(Cl)Cl)C2(CC2(Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[2-Oxo-2-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)ethyl]-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B2603972.png)
![3-(2-phenylethyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2603975.png)
![ethyl 2-[4-({[(4-chloro-2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-1,5-benzodiazepin-2-yl]acetate](/img/structure/B2603976.png)
![3-Ethoxy-4-[(4-methylbenzyl)oxy]benzoic acid](/img/structure/B2603977.png)
![N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2603978.png)
![1-methyl-2-[(4-methylphenoxy)methyl]-1H-1,3-benzodiazole](/img/structure/B2603979.png)
![3-Bromo-5-(4-fluorophenyl)-6-(2-morpholinoethyl)-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2603980.png)
![6-[(2-oxo-2-phenylethyl)sulfanyl]-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2603981.png)

![3,4-dimethoxy-N-(2-{3-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)benzamide](/img/structure/B2603984.png)



